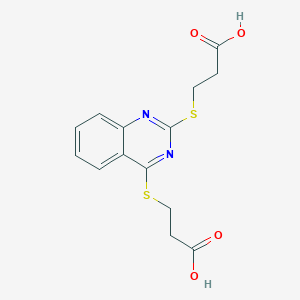
3,3'-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core linked by a disulfide bridge to propanoic acid moieties, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of quinazoline derivatives with disulfide-containing reagents under specific conditions. For example, the reaction may be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the efficient production of 3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The quinazoline core can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid involves its interaction with specific molecular targets. The disulfide bridge may play a role in modulating the activity of enzymes or proteins by forming reversible covalent bonds with thiol groups. This can lead to changes in the activity or function of the target molecules, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: A related compound with a similar quinazoline core but lacking the disulfide bridge.
3-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione: Another quinazoline derivative with different substituents.
Uniqueness
3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid is unique due to the presence of the disulfide bridge, which imparts distinct chemical and biological properties. This feature allows it to participate in redox reactions and form reversible covalent bonds, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14N2O4S2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[2-(2-carboxyethylsulfanyl)quinazolin-4-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C14H14N2O4S2/c17-11(18)5-7-21-13-9-3-1-2-4-10(9)15-14(16-13)22-8-6-12(19)20/h1-4H,5-8H2,(H,17,18)(H,19,20) |
InChI Key |
RXKFCDPGLGKITK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCCC(=O)O)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl diphenylphosphinate](/img/structure/B12473124.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate](/img/structure/B12473126.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B12473134.png)
![2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473137.png)

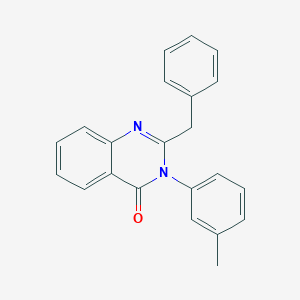
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12473146.png)

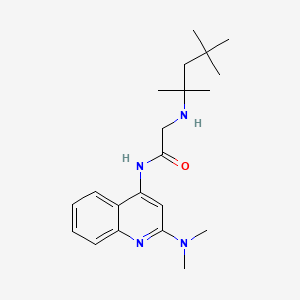
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(5-chloro-2-methoxyphenyl)methanesulfonamide](/img/structure/B12473174.png)
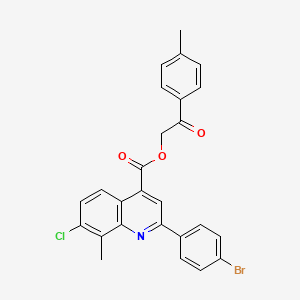
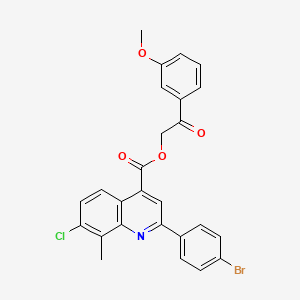
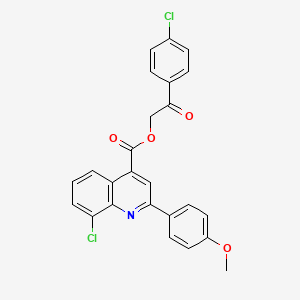
![4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid](/img/structure/B12473201.png)
